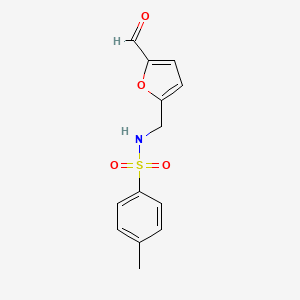
5-(N-tosylaminomethyl)furfural
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(N-tosylaminomethyl)furfural is a compound that belongs to the class of furfurals, which are derived from furan This compound is characterized by the presence of a tosylaminomethyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-tosylaminomethyl)furfural typically involves the reaction of furfural with tosylaminomethyl reagents. One common method includes the use of orthophosphoric acid in glacial acetic acid as a catalyst. This reaction ensures the stability of the furan ring while facilitating the attachment of the tosylaminomethyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of continuous flow synthesis and catalytic processes used for other furfural derivatives can be adapted. For instance, the use of palladium catalysts in a continuous flow system for the reductive etherification of furfural can be a potential approach .
Chemical Reactions Analysis
Types of Reactions
5-(N-tosylaminomethyl)furfural undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols.
Substitution: The tosylaminomethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include furfuryl alcohols, furfuryl ethers, and various nitrogen-containing heterocycles .
Scientific Research Applications
5-(N-tosylaminomethyl)furfural has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of high-value chemicals and materials, such as resins and polymers
Mechanism of Action
The mechanism of action of 5-(N-tosylaminomethyl)furfural involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or DNA, potentially disrupting their normal functions. The specific pathways and targets involved depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Furfural: A simpler aldehyde derivative of furan, widely used as a platform chemical.
5-Hydroxymethylfurfural: Another furfural derivative with a hydroxymethyl group, known for its applications in biofuel production.
Furfurylamine: A nitrogen-containing derivative of furfural, used in the synthesis of various chemicals
Uniqueness
5-(N-tosylaminomethyl)furfural is unique due to the presence of the tosylaminomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
N-[(5-formylfuran-2-yl)methyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-10-2-6-13(7-3-10)19(16,17)14-8-11-4-5-12(9-15)18-11/h2-7,9,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKLNNNTDQGBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














